N-(2,4-dimethoxyphenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core fused with a 4-ethoxybenzyl group at position 3 and an N-(2,4-dimethoxyphenyl)acetamide moiety at position 1 (Figure 1). The thieno[3,2-d]pyrimidine scaffold is renowned for its pharmacological versatility, particularly in anticancer and anti-inflammatory applications .
Properties
Molecular Formula |
C25H25N3O6S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O6S/c1-4-34-17-7-5-16(6-8-17)14-28-24(30)23-20(11-12-35-23)27(25(28)31)15-22(29)26-19-10-9-18(32-2)13-21(19)33-3/h5-13H,4,14-15H2,1-3H3,(H,26,29) |
InChI Key |
LOOCHABRFYVTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Features :
- Core: Thieno[3,2-d]pyrimidine (heterocyclic system with nitrogen and sulfur atoms).
- Substituents :
- 4-Ethoxybenzyl at position 2.
- N-(2,4-dimethoxyphenyl)acetamide at position 1.
- Molecular Weight : Estimated ~480–500 g/mol (based on analogs in ).
Comparison with Similar Compounds
The compound is compared to analogs with structural variations in the thienopyrimidine core, benzyl/aryl substituents, and acetamide groups. Key differences in biological activity, synthetic complexity, and physicochemical properties are highlighted.
Substituent Variations on the Thienopyrimidine Core
Key Insight: Replacement of the thienopyrimidine core with pyrido[3,2-d]pyrimidine () reduces sulfur-mediated interactions but introduces nitrogen-rich regions for hydrogen bonding.
Modifications on the Benzyl/Aryl Group
Key Insight : Electron-donating groups (e.g., ethoxy, methoxy) improve solubility, while electron-withdrawing groups (e.g., fluoro, chloro) enhance target binding but may increase toxicity .
Acetamide Moieties and Their Impact
| Compound Name | Acetamide Substituent | Notable Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | N-(2,4-dimethoxyphenyl) | Two methoxy groups: Steric bulk and electronic effects | Potential dual enzyme inhibition | – |
| N-(4-ethoxyphenyl)-2-(3-(4-nitrobenzyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)acetamide | N-(4-Ethoxyphenyl) | Nitro group: Electrophilic reactivity | Antimicrobial | |
| 2-(3-Butyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)-N-(3,5-dichlorophenyl)acetamide | N-(3,5-Dichlorophenyl) | Dichloro groups: Increased hydrophobicity | Antifungal |
Key Insight : Dimethoxy substituents (target compound) may enable interactions with polar enzyme pockets, whereas dichloro or nitro groups favor hydrophobic or covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
